TAS4464: A Potent and Selective NEDD8-Activating Enzyme (NAE) Inhibitor for Cancer Therapy
TAS4464: A Potent and Selective NEDD8-Activating Enzyme (NAE) Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[3][4] By inhibiting NAE, TAS4464 disrupts the CRL-mediated protein degradation machinery, leading to the accumulation of various CRL substrate proteins.[1][5] This accumulation, in turn, induces cell cycle arrest, DNA damage, and apoptosis in cancer cells.[6][7] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of TAS4464, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Neddylation and its Role in Cancer
The neddylation pathway is a vital cellular process that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins.[8] This process is analogous to ubiquitination and is initiated by the NAE, which activates NEDD8 in an ATP-dependent manner.[9] Activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (E2), and finally to a substrate protein, often a member of the cullin family, by a NEDD8-E3 ligase.[3]
The primary substrates of neddylation are the cullin proteins, which are scaffolding components of CRLs.[1] Neddylation of cullins is essential for the proper function of CRLs, which represent the largest family of E3 ubiquitin ligases.[10] CRLs are responsible for targeting a vast number of proteins for proteasomal degradation, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and DNA damage response.[1][10]
Dysregulation of the neddylation pathway has been implicated in the pathogenesis of various human cancers.[9] Overexpression of NAE and NEDD8 has been observed in multiple tumor types, and is often associated with poor prognosis.[1] This makes the neddylation pathway, and specifically NAE, an attractive target for cancer therapy.
TAS4464: Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE.[5] It selectively and potently inhibits NAE activity, thereby blocking the entire neddylation cascade.[1][2] The inhibitory mechanism involves the formation of a covalent adduct between TAS4464 and NEDD8 on the NAE enzyme in an ATP-dependent manner.[5] This covalent modification inactivates the enzyme, preventing the activation and subsequent transfer of NEDD8 to its downstream targets.[5]
The inhibition of NAE by TAS4464 leads to the inactivation of CRLs.[6] Consequently, the substrate proteins that are normally targeted for degradation by CRLs accumulate within the cell.[1][5] Key CRL substrates that have been shown to accumulate following TAS4464 treatment include:
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CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication and DNA damage.[1][7]
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p27: A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression.[1][5]
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Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation leads to the suppression of NF-κB activity.[1][5]
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c-Myc: A proto-oncogene that plays a central role in cell proliferation and apoptosis.[6]
The accumulation of these and other CRL substrates ultimately triggers potent anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][6]
Caption: The Neddylation Pathway and Inhibition by TAS4464.
Quantitative Preclinical Data
TAS4464 has demonstrated potent and broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.[1][2]
In Vitro Efficacy
TAS4464 exhibits nanomolar potency in inhibiting NAE and shows widespread cytotoxicity against various cancer cell lines.[11][12]
| Parameter | Value | Reference |
| NAE IC50 | 0.955 nM | [11] |
Table 1: In Vitro Potency of TAS4464.
| Cell Line | Cancer Type | TAS4464 IC50 (µM) | MLN4924 IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.01 | ~0.1 |
| GRANTA-519 | Mantle Cell Lymphoma | ~0.01 | ~0.1 |
| HCT116 | Colon Carcinoma | ~0.1 | ~1 |
| SU-CCS-1 | Clear Cell Sarcoma | ~0.1 | ~1 |
Table 2: Comparative Growth-Inhibitory Effects of TAS4464 and MLN4924 in Various Cancer Cell Lines (72-hour treatment). [1]
In Vivo Efficacy
TAS4464 has demonstrated significant anti-tumor activity in multiple human tumor xenograft models, including both hematologic and solid tumors.[1][2]
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, once weekly for 3 weeks | Complete tumor regression | [5] |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, once or twice weekly | Significant tumor growth inhibition | [1] |
| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, IV, once weekly | Significant tumor growth inhibition | [1] |
| HEC-59 | Endometrial Cancer | 100 mg/kg, once or twice weekly for 3 weeks | 79% and 87% TGI, respectively | [7] |
Table 3: In Vivo Antitumor Activity of TAS4464 in Xenograft Models.
Experimental Protocols
NAE Enzyme Inhibition Assay
The inhibitory activity of TAS4464 against NAE can be determined using an E1-E2 transition assay.[1] This assay measures the transfer of a ubiquitin-like protein (Ubl) from the E1 enzyme to the E2 enzyme.
Protocol:
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Recombinant NAE (E1), E2, and biotinylated NEDD8 are incubated with varying concentrations of TAS4464 in the presence of ATP.
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The reaction is allowed to proceed for a specified time at a controlled temperature.
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The reaction is stopped, and the proteins are separated by SDS-PAGE.
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The transfer of biotin-NEDD8 to the E2 enzyme is detected by Western blotting using an anti-biotin antibody.
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The intensity of the E2-NEDD8 band is quantified to determine the extent of inhibition at each TAS4464 concentration.
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IC50 values are calculated from the dose-response curves.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
